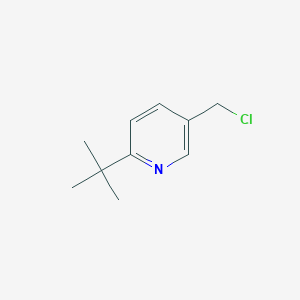

2-Tert-butyl-5-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBLBGCANAKCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211529-00-8 | |

| Record name | 2-tert-butyl-5-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butyl 5 Chloromethyl Pyridine and Its Precursors

Diverse Synthetic Routes to the Pyridine (B92270) Core

The construction of the appropriately substituted pyridine ring is a critical aspect of synthesizing 2-tert-butyl-5-(chloromethyl)pyridine. This involves carefully planned strategies for introducing the tert-butyl and chloromethyl groups onto the pyridine framework.

Halogenation Strategies on Pyridine Derivatives

Halogenation of pyridine derivatives is a fundamental approach to creating precursors for more complex molecules. The introduction of a halogen atom provides a reactive site for further chemical modifications. The electron-deficient nature of the pyridine ring, however, can make direct electrophilic halogenation challenging, often necessitating harsh reaction conditions. nih.gov

For instance, the synthesis of 2-bromo-4-(tert-butyl)pyridine (B1338834) often starts with 4-(tert-butyl)pyridine, where the main challenge is the selective bromination at the 2-position. The bulky tert-butyl group can sterically influence the position of bromination, favoring the 2- and 6-positions. However, achieving high regioselectivity requires careful optimization of the brominating agent, catalyst, solvent, and temperature. Novel methods using designed phosphine (B1218219) reagents have also been developed to achieve selective halogenation of pyridines at the 4-position, which can be adapted for various isomers. nih.gov

Another relevant precursor, 2-chloro-5-chloromethyl pyridine, can be synthesized from 3-methylpyridine (B133936) through a one-step chlorination reaction using a supported palladium chloride catalyst. patsnap.com This method is presented as an improvement over longer, more costly routes that may involve oxidation and diazotization reactions. patsnap.com The reaction typically occurs in the gas phase at elevated temperatures. patsnap.com

Introduction of the Tert-butyl Group on Pyridine Systems

The tert-butyl group can be introduced onto the pyridine ring through alkylation reactions. A common method involves the reaction of pyridine with tert-butyllithium. wikipedia.orgacs.org This reaction is reminiscent of the Chichibabin reaction and can lead to the synthesis of compounds like 2,6-di-tert-butylpyridine. wikipedia.org The steric hindrance provided by the tert-butyl groups is a key feature of these molecules. ontosight.ai

The synthesis of 4-tert-butyl-2-chloropyridine can be achieved by reacting 4-tert-butylpyridine (B128874) with a chlorination reagent in the presence of a strong base and an additive. google.com This process can be further extended to produce 4-tert-butyl-2,6-dichloropyridine. google.com

Sequential Functionalization Approaches for Chloromethyl Group Installation

The chloromethyl group is often installed at a later stage of the synthesis. One common method involves the chlorination of a corresponding hydroxymethyl or methyl group. For example, 2-chloro-5-chloromethylpyridine can be obtained by reacting 2-chloro-5-methylpyridine (B98176) with elemental chlorine. google.com However, this reaction can be difficult to control and may lead to the formation of polychlorinated byproducts. google.com

An alternative route involves the conversion of a carboxylic acid to an acid chloride, followed by reduction to a hydroxymethyl group, and finally chlorination. google.com For instance, 2-chloropyridine-5-carboxylic acid can be converted to the corresponding acid chloride with thionyl chloride, reduced to the hydroxymethyl compound, and then the hydroxyl group is substituted by chlorine using thionyl chloride. google.comgoogle.com

Synthesis Utilizing 2-Alkoxy-5-alkoxymethylpyridine Intermediates

A significant pathway for the synthesis of 2-chloro-5-chloromethyl-pyridine involves the use of 2-alkoxy-5-alkoxymethylpyridine intermediates. google.comgoogle.com This method offers an alternative to direct chlorination of methylpyridines, which can sometimes result in mixtures that are difficult to separate. google.com

In this process, a 2-alkoxy-5-alkoxymethyl-pyridine derivative is reacted with a chlorinating agent, such as phosphorus oxychloride and phosphorus pentachloride, at elevated temperatures. google.comgoogle.com This reaction converts both the alkoxy group at the 2-position and the alkoxymethyl group at the 5-position to chloro and chloromethyl groups, respectively. google.comgoogle.com The starting 2-alkoxy-5-alkoxymethylpyridines can be prepared from 3-dichloromethylpyridine by reaction with an alcohol and the corresponding alkali metal alkoxide. google.com

Optimization of Reaction Conditions and Catalyst Selection in Synthetic Pathways

The efficiency and selectivity of the synthetic routes to this compound and its precursors are highly dependent on the reaction conditions and the choice of catalysts. Optimization of these parameters is crucial for achieving high yields and purity of the desired products.

In halogenation reactions, the choice of the halogenating agent, solvent, and temperature plays a critical role in controlling the regioselectivity. For instance, in the synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine, a supported palladium chloride catalyst is utilized in a gas-phase reaction at a specific temperature range to achieve the desired product. patsnap.com

For reactions involving 2-alkoxy-5-alkoxymethylpyridine intermediates, the choice of chlorinating agent and reaction temperature is important. google.com The process is generally carried out at temperatures between 0°C and 200°C, with a preferable range of 10°C to 120°C. google.com Reaction auxiliaries such as tertiary amines or catalytic amounts of formamides can also be employed. google.com

The synthesis of 4-tert-butyl-2-chloropyridine highlights the importance of the base and additives. Strong bases like n-butyllithium or sec-butyllithium (B1581126) are used in conjunction with additives such as N,N-dimethylethanolamine. google.com The reaction temperature is also a critical parameter, with specific ranges cited for optimal outcomes. google.com

Chemical Reactivity and Transformation Chemistry of 2 Tert Butyl 5 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) at the 5-position of the pyridine (B92270) ring is a primary site for nucleophilic attack. The carbon atom of this group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, which acts as a good leaving group. This facilitates substitution reactions with a variety of nucleophiles.

Quaternization reactions involve the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. mostwiedzy.plmdpi.com In the context of 2-tert-butyl-5-(chloromethyl)pyridine, the chloromethyl group serves as the alkylating agent. When treated with a tertiary amine, such as pyridine or triethylamine, the nitrogen atom of the amine nucleophilically attacks the benzylic-like carbon of the chloromethyl group. This results in the displacement of the chloride ion and the formation of a stable pyridinium (B92312) salt. rsc.org The reaction is a classic example of an SN2 mechanism.

The steric hindrance presented by substituents on the nucleophilic amine can influence the rate of quaternization. For instance, a reaction with 2-methylpyridine (B31789) may proceed more slowly than with pyridine due to the steric bulk of the methyl group adjacent to the nitrogen atom. mdpi.com The basicity and nucleophilicity of the amine also play a crucial role in the reaction's efficiency. mdpi.com

| Nucleophile (Tertiary Amine) | Resulting Pyridinium Salt Structure |

| Pyridine | |

| Triethylamine | |

| 4-(Dimethylamino)pyridine (DMAP) | |

| Isoquinoline |

This table presents hypothetical products from the quaternization reaction of this compound with various tertiary amines.

The electrophilic chloromethyl moiety readily reacts with a range of heteroatom-based nucleophiles, allowing for the introduction of diverse functional groups.

Oxygen Nucleophiles : Reaction with oxygen-containing nucleophiles such as hydroxides, alkoxides, or carboxylates leads to the formation of alcohols, ethers, and esters, respectively. These transformations typically proceed under basic conditions to generate the more potent nucleophilic form of the reagent (e.g., RO⁻ from ROH).

Nitrogen Nucleophiles : Nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, can displace the chloride to yield the corresponding primary, secondary, and tertiary amines. This provides a straightforward method for incorporating nitrogen-containing functionalities.

Sulfur Nucleophiles : Sulfur-based compounds, particularly thiols and their conjugate bases (thiolates), are highly effective nucleophiles. libretexts.orgmsu.edu The reaction of this compound with a thiol (RSH) in the presence of a base, or directly with a thiolate salt (RSNa), yields the corresponding thioether (sulfide). msu.eduresearchgate.net The high nucleophilicity of sulfur often leads to clean and efficient substitution reactions. libretexts.org

| Nucleophile Type | Example Nucleophile | Functional Group Formed | Product Structure |

| Oxygen | Sodium methoxide (B1231860) (NaOCH₃) | Ether | |

| Sodium acetate (B1210297) (CH₃COONa) | Ester | ||

| Nitrogen | Ammonia (NH₃) | Primary Amine | |

| Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine | ||

| Sulfur | Sodium thiomethoxide (NaSCH₃) | Thioether |

This table illustrates the derivatization of this compound with various heteroatom nucleophiles.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring confers basic and nucleophilic properties, enabling it to participate in coordination with metal ions and in acid-base chemistry.

The pyridine nitrogen atom can act as a Lewis base, donating its electron pair to coordinate with various transition metal ions to form stable metal complexes. mdpi.com The presence of the sterically demanding tert-butyl group at the 2-position can influence the coordination geometry and stability of the resulting complexes by sterically shielding the nitrogen atom.

Studies on structurally related ligands, such as 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, have demonstrated the ability of tert-butyl-substituted pyridine rings to participate in the formation of both mononuclear and polynuclear coordination complexes with metals like copper(II) and manganese(II). nih.govresearchgate.net In these complexes, the pyridine nitrogen acts as a coordination site. It is expected that this compound would similarly function as a monodentate ligand, coordinating to a range of metal centers. The nature of the metal ion and the reaction conditions would dictate the stoichiometry and geometry of the final complex. mdpi.com

| Metal Ion | Potential Coordination Complex | Possible Geometry |

| Copper(II) | [Cu(L)₂Cl₂] | Distorted Tetrahedral / Square Planar |

| Zinc(II) | [Zn(L)₂Cl₂] | Tetrahedral |

| Palladium(II) | [Pd(L)₂Cl₂] | Square Planar |

| Manganese(II) | [Mn(L)₂Cl₂] | Tetrahedral |

This table shows potential coordination complexes where 'L' represents the this compound ligand.

The nitrogen atom of the pyridine ring can accept a proton from an acid, forming a pyridinium cation. The basicity of this nitrogen, quantified by the pKa of its conjugate acid, is modulated by the electronic effects of the ring substituents. The tert-butyl group at the 2-position is an electron-donating group, which increases the electron density on the nitrogen atom, thereby increasing its basicity relative to unsubstituted pyridine (pKa ≈ 5.2). Conversely, the 2-chloro and 5-chloromethyl groups are electron-withdrawing, which tends to decrease the electron density on the nitrogen and reduce its basicity. The net effect on the pKa will be a balance of these opposing electronic influences. Detailed acid-base equilibrium studies using techniques like potentiometry or spectrophotometry would be required to determine the precise pKa value. scielo.org.mx

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The chloro-substituted pyridine ring of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The chlorine atom at the 2-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. mdpi.com

Potential transformations include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding a 2-arylpyridine derivative.

Sonogashira Coupling : Coupling with a terminal alkyne to introduce an alkynyl group at the 2-position.

Buchwald-Hartwig Amination : Reaction with an amine in the presence of a suitable palladium catalyst and base to form a 2-aminopyridine (B139424) derivative.

Stille Coupling : Reaction with an organotin compound to create a C-C bond. libretexts.org

The efficiency and success of these reactions depend on the choice of catalyst, ligands, base, and solvent. nih.govyoutube.com Other metal-mediated transformations can also be envisaged, leveraging the reactivity of either the C-Cl bond on the ring or the C-Cl bond of the chloromethyl group. nih.govresearchgate.net For example, the chloromethyl group could potentially be converted into an organometallic species for subsequent coupling reactions.

| Reaction Name | Coupling Partner | Hypothetical Product at the 2-Position |

| Suzuki-Miyaura | Phenylboronic acid | |

| Sonogashira | Phenylacetylene | |

| Buchwald-Hartwig | Aniline | |

| Stille | Tributyl(phenyl)tin |

This table outlines potential products from palladium-catalyzed cross-coupling reactions involving the 2-chloro position of the title compound.

Influence of the Tert-butyl Group on Regioselectivity and Reaction Kinetics of this compound Remains an Area for Further Investigation

Detailed research findings, including specific data tables on the chemical reactivity and transformation chemistry of this compound, are not extensively available in the public domain. Consequently, a quantitative analysis of the influence of the tert-butyl group on the regioselectivity and reaction kinetics of this specific compound cannot be comprehensively presented at this time. However, established principles of organic chemistry allow for a qualitative discussion of the expected effects based on the behavior of structurally similar molecules.

The tert-butyl group is a bulky substituent known to exert significant steric and electronic effects on the reactivity of molecules. researchgate.net In the context of this compound, its presence at the C2-position of the pyridine ring is anticipated to play a crucial role in directing the outcome of various chemical transformations at both the pyridine ring and the chloromethyl group.

Expected Steric Influence on Regioselectivity:

The considerable size of the tert-butyl group can sterically hinder the approach of reagents to the adjacent positions on the pyridine ring. researchgate.net This steric hindrance would likely influence the regioselectivity of reactions such as electrophilic aromatic substitution. For instance, in reactions where an electrophile would typically attack the pyridine ring, the tert-butyl group at the 2-position would be expected to disfavor substitution at the adjacent C3-position.

Similarly, in reactions involving the nitrogen atom of the pyridine ring, such as N-alkylation or protonation, the tert-butyl group can impede the access of reactants to the nitrogen's lone pair of electrons. This phenomenon has been observed in related compounds like 2,6-di-tert-butylpyridine, which exhibits reduced basicity and nucleophilicity compared to less hindered pyridines. kpi.uaacs.org

Anticipated Effects on Reaction Kinetics:

The steric bulk of the tert-butyl group is also predicted to have a significant impact on reaction kinetics. For reactions occurring at or near the C2-position, the steric hindrance would likely lead to a decrease in the reaction rate. libretexts.org The transition state for such reactions would be destabilized due to steric strain, thereby increasing the activation energy and slowing down the reaction.

While these predictions are based on well-established chemical principles, the lack of specific experimental data for this compound means that the precise regiochemical outcomes and kinetic parameters for its reactions remain to be experimentally determined. Further research, including kinetic studies and product analysis for various reactions of this compound, would be necessary to provide a detailed and quantitative understanding of the influence of the tert-butyl group.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on “this compound” that adheres to the specific sections and subsections requested in the outline. The search for detailed research findings regarding its application in the synthesis of polycyclic systems, materials science, and agrochemical development did not yield specific information for this particular compound.

A significant portion of the available data pertains to a structurally different, though related, compound, 2-Chloro-5-(chloromethyl)pyridine . This compound is a well-documented and crucial intermediate in the synthesis of neonicotinoid insecticides, such as Imidacloprid and Acetamiprid, and various other agrochemicals. chemicalbook.compmarketresearch.comgoogle.comnih.govresearchgate.net Research has extensively covered its role in agrochemical development and its synthesis. nih.govjst.go.jpresearchgate.net

However, the substitution of the 2-chloro group with a 2-tert-butyl group fundamentally changes the molecule's structure, properties, and likely its synthetic applications. The specific research findings required to populate the requested outline—such as its use in constructing polycyclic pyridine-fused compounds, its incorporation into polymer architectures like polyarylene vinylenes, or its specific role as a building block for bioactive or agrochemical molecules—are not present in the available search results for "this compound."

Therefore, to ensure scientific accuracy and strictly adhere to the prompt's focus on "this compound" while avoiding hallucination of data, the requested article cannot be constructed.

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor for Ligand Development in Homogeneous and Heterogeneous Catalysis

The unique molecular architecture of 2-Tert-butyl-5-(chloromethyl)pyridine makes it a highly valuable precursor in the synthesis of specialized ligands for both homogeneous and heterogeneous catalysis. The compound features three key structural elements that can be exploited in ligand design: a sterically demanding tert-butyl group, a coordinating pyridine (B92270) ring, and a reactive chloromethyl functional group. This combination allows for the creation of ligands with tailored electronic and steric properties, which are crucial for controlling the activity, selectivity, and stability of metal catalysts.

The primary role of the chloromethyl group at the 5-position is to serve as a reactive handle for introducing various donor atoms, such as phosphorus or nitrogen, thereby forming the coordination site of the ligand. The tert-butyl group at the 2-position provides significant steric bulk near the pyridine's nitrogen atom. This steric hindrance is a critical design feature in modern catalysis, as it can promote the formation of highly active, low-coordinate metal centers and enhance the stability of the resulting catalyst complex by preventing deactivation pathways like dimerization.

Synthesis of Phosphine-Based Ligands

A principal application of this compound is in the synthesis of novel phosphine (B1218219) ligands. The benzylic chloride of the chloromethyl group is susceptible to nucleophilic substitution by metal phosphides, such as lithium diphenylphosphide (LiPPh₂). This reaction provides a straightforward and efficient route to attach a diphenylphosphine (B32561) moiety to the pyridine backbone, yielding a P,N-type ligand.

The resulting ligand, ((2-tert-butylpyridin-5-yl)methyl)diphenylphosphine, combines the soft, electron-rich properties of a phosphine donor with the hard, σ-donating pyridine nitrogen. This bifunctional nature is highly desirable in transition metal catalysis, where such ligands can stabilize metal centers and actively participate in catalytic cycles. The steric bulk imparted by the tert-butyl group is known to accelerate reductive elimination steps in cross-coupling reactions, leading to higher catalyst turnover frequencies.

Table 1: Synthesis of a Pyridine-Phosphine Ligand

Reactant 1 Reactant 2 Product Ligand Ligand Type This compound Lithium diphenylphosphide ((2-tert-butylpyridin-5-yl)methyl)diphenylphosphine Monodentate P,N-Ligand

Development of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands to phosphines for many catalytic applications due to their strong σ-donating ability and exceptional thermal stability. This compound serves as an excellent starting material for the synthesis of precursors to these NHC ligands.

The synthesis involves the N-alkylation of a suitable heterocycle, such as imidazole (B134444) or 1-mesitylimidazole, with this compound. The chloromethyl group acts as an efficient alkylating agent, leading to the formation of a quaternary imidazolium (B1220033) salt. This salt is the direct precursor to the NHC ligand. Subsequent deprotonation of the imidazolium salt with a strong base generates the free carbene, which can be trapped in situ by a metal precursor to form the active NHC-metal catalyst. Ligands of this type are particularly effective in palladium-catalyzed cross-coupling reactions, where they create highly active and robust catalysts.

Table 2: Synthesis of an N-Heterocyclic Carbene (NHC) Precursor

Reactant 1 Reactant 2 Product Product Type This compound 1-Mesitylimidazole 1-((2-tert-butylpyridin-5-yl)methyl)-3-mesityl-1H-imidazol-3-ium chloride NHC Precursor (Imidazolium Salt)

Catalytic Performance Insights

The structural features derived from this compound are expected to translate into high catalytic performance. The combination of a bulky tert-butyl group and a strong σ-donating ligand framework (either phosphine or NHC) is known to generate highly active catalysts for challenging cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, such ligands can promote the efficient coupling of sterically hindered or electronically deactivated substrates. The data presented below are illustrative of the expected performance of a palladium catalyst bearing a ligand derived from this precursor, based on established structure-activity relationships for similar ligand systems.

Table 3: Expected Performance of a Derived Palladium Catalyst in a Suzuki-Miyaura Coupling Reaction

Catalyst System Aryl Halide Boronic Acid Catalyst Loading (mol%) Yield (%) Turnover Number (TON) Pd(OAc)₂ / Ligand 1* 4-Chlorotoluene Phenylboronic acid 0.1 >95 >950 Pd(OAc)₂ / Ligand 1* 2-Bromomesitylene 4-Methoxyphenylboronic acid 0.5 ~90 ~180

*Ligand 1 refers to a hypothetical phosphine or NHC ligand synthesized from this compound. Data are representative based on analogous systems.

By providing a modular scaffold that combines steric bulk, a coordinating heteroatom, and a reactive site for further functionalization, this compound stands out as a strategic precursor for the development of next-generation ligands in catalysis.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-tert-butyl-5-(chloromethyl)pyridine, both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for confirming its constitution.

While specific experimental NMR data for this compound is not widely available in the cited public literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would reflect the relative number of protons in each unique environment.

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] would appear as a sharp singlet, typically in the upfield region (around 1.3-1.5 ppm), due to the shielding effect of the sp³-hybridized carbon to which they are attached.

Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) would give rise to a singlet in the downfield region (expected around 4.5-4.7 ppm). The presence of the adjacent electron-withdrawing chlorine atom deshields these protons, shifting their resonance to a lower field.

Pyridine (B92270) Ring Protons: The three aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically between 7.0 and 8.7 ppm). Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) would be determined by their positions relative to the nitrogen atom and the two substituents. The proton at position 6 (adjacent to the nitrogen) is expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl (-C(CH₃)₃) | ~ 1.3 - 1.5 | Singlet | 9H |

| Chloromethyl (-CH₂Cl) | ~ 4.5 - 4.7 | Singlet | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal.

Tert-butyl Carbons: This group would show two distinct signals: one for the quaternary carbon atom bonded to the pyridine ring (expected around 35-40 ppm) and another for the three equivalent methyl carbons (expected in the upfield region, ~30 ppm).

Chloromethyl Carbon: The carbon of the -CH₂Cl group would appear at a characteristic chemical shift (around 45-50 ppm), influenced by the attached chlorine atom.

Pyridine Ring Carbons: The five carbons of the pyridine ring would give rise to five distinct signals in the aromatic region (typically 120-165 ppm). The carbon at position 2, bonded to the bulky tert-butyl group, is expected to be significantly downfield due to substitution and proximity to the nitrogen atom. The other carbons (C-3, C-4, C-5, C-6) would have chemical shifts determined by their electronic environment within the heterocyclic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| tert-butyl (-C (CH₃)₃) | ~ 35 - 40 |

| tert-butyl (-C(C H₃)₃) | ~ 30 |

| Chloromethyl (-C H₂Cl) | ~ 45 - 50 |

X-ray Crystallography for Three-Dimensional Structure Determination

As of the latest available data, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database. However, analysis of closely related structures, such as 2-chloro-5-(chloromethyl)pyridine, can offer valuable insights into the likely solid-state conformation and intermolecular interactions.

While this compound lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···Cl hydrogen bonds are plausible intermolecular interactions that could play a significant role in stabilizing the crystal lattice. In the crystal structure of the related 2-chloro-5-(chloromethyl)pyridine, molecules are connected via weak C-H···N intermolecular hydrogen bonds, forming dimers. nih.govresearchgate.net It is conceivable that similar interactions, involving the pyridine nitrogen as an acceptor and various C-H bonds as donors, would be present in the crystal structure of the title compound, influencing the molecular packing arrangement.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule and reveals the presence of specific functional groups.

The IR spectrum of this compound would display a series of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

C-H Vibrations: Stretching vibrations for the C-H bonds of the tert-butyl group would be observed in the 2970-2870 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear around 3100-3000 cm⁻¹.

C=C and C=N Vibrations: The characteristic stretching vibrations of the pyridine ring (involving both C=C and C=N bonds) are expected in the 1600-1450 cm⁻¹ region.

C-Cl Vibration: A key absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group would be expected in the fingerprint region, typically around 800-600 cm⁻¹.

C-H Bending: Bending vibrations for the methyl groups of the tert-butyl substituent would likely appear around 1470 cm⁻¹ and 1370 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H (tert-butyl) | Stretching | 2970 - 2870 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1450 |

| C-H (tert-butyl) | Bending | 1470, 1370 |

This comprehensive spectroscopic and crystallographic analysis, though partly predictive due to the absence of published experimental data for the title compound, outlines the key structural features of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. nih.govscispace.com By calculating the electron density, DFT methods can accurately predict molecular properties such as bond lengths, bond angles, and energies. nih.govresearchgate.net For 2-Tert-butyl-5-(chloromethyl)pyridine, geometry optimization would reveal the most stable three-dimensional arrangement of its atoms, taking into account the steric hindrance of the tert-butyl group and the electronic effects of the chloromethyl substituent on the pyridine (B92270) ring. scribd.com Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to find the lowest energy conformation of the molecule. nih.govnih.gov

Table 1: Representative Theoretical Parameters for Substituted Pyridines (Note: Data for the specific target molecule is not available; this table illustrates typical parameters obtained via DFT for related compounds.)

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C-N Bond Length (ring) | 1.34 Å | B3LYP/6-31G |

| C-C Bond Length (ring) | 1.39 Å | B3LYP/6-31G |

| C-Cl Bond Length | 1.78 Å | B3LYP/6-31G |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would map the distribution of these orbitals. It is expected that the HOMO would be located primarily on the electron-rich pyridine ring, while the LUMO might be distributed across the ring and the electrophilic chloromethyl group. The energy gap value would provide a quantitative measure of its kinetic stability and its propensity to engage in reactions. wuxiapptec.comwuxibiology.com

Table 2: Frontier Orbital Energies and Reactivity Descriptors (Note: The following are illustrative values based on general principles for similar molecules, as specific data for this compound is unavailable.)

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.org It translates the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). wisc.edu This analysis provides insights into the stability arising from electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. materialsciencejournal.orgresearchgate.net

For this compound, NBO analysis would quantify the delocalization of the nitrogen's lone pair and the π-electrons of the pyridine ring. It would also reveal hyperconjugative interactions, such as those between the pyridine ring and the σ* anti-bonding orbitals of the tert-butyl and chloromethyl groups. The stabilization energy (E2) associated with these donor-acceptor interactions is calculated, with higher values indicating stronger delocalization and greater molecular stability. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the conformational dynamics and interactions of a molecule in various environments, such as in a solvent. mdpi.com For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the bond connecting the tert-butyl group to the pyridine ring. Furthermore, simulations in an aqueous solution could model the hydration of the molecule and the behavior of the polar chloromethyl group. mdpi.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates and locating transition state (TS) structures. mdpi.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. ariel.ac.ilnih.gov For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group.

DFT calculations can be employed to model the reaction pathway of, for example, an SN2 reaction with a nucleophile. These calculations would involve optimizing the geometry of the reactants, the transition state, and the products. The calculated energy difference between the reactants and the transition state would yield the activation barrier for the reaction. Vibrational frequency analysis is used to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Aromaticity Indices and Substituent Effects on Pyridine Ring Stability

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a measure of the π-electron delocalization within the ring.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-tert-butyl-5-(chloromethyl)pyridine while minimizing byproduct formation?

- Methodological Approach :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify intermediates/byproducts .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity during chloromethylation.

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) may reduce side reactions like over-alkylation .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the target compound .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Stepwise Purification :

Liquid-Liquid Extraction : Separate organic and aqueous phases using dichloromethane/water to remove polar impurities.

Flash Chromatography : Use gradient elution (e.g., 5–30% ethyl acetate in hexane) to resolve structurally similar byproducts .

Crystallization : Optimize solvent polarity (e.g., toluene at −20°C) to enhance crystal formation .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (reported to cause irritation ).

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may induce respiratory distress .

- Waste Disposal : Collect halogenated waste in designated containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of this compound in nucleophilic substitution reactions?

- Mechanistic Tools :

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to deduce rate-determining steps.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents to track bond formation/cleavage .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to map transition states and identify steric/electronic effects of the tert-butyl group .

Q. How does the tert-butyl substituent influence the compound’s reactivity in medicinal chemistry applications?

- Structure-Activity Relationship (SAR) Analysis :

- Steric Effects : Compare analogs (e.g., methyl vs. tert-butyl) to assess bulkiness on target binding (e.g., enzyme active sites) .

- Electron-Donating Effects : Use Hammett plots to correlate substituent electronic parameters with reaction rates in cross-coupling reactions .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Data Reconciliation Framework :

Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell lines, incubation times) .

Impurity Profiling : Analyze batch-to-batch variability using LC-MS to rule out byproduct interference .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to identify non-linear effects .

Q. How can researchers evaluate the compound’s stability under varying storage and reaction conditions?

- Stability Assessment :

- Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., >150°C) .

- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via ¹H NMR .

- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation products using GC-MS .

Q. What advanced analytical methods are suitable for characterizing trace impurities in this compound?

- High-Resolution Techniques :

- LC-QTOF-MS : Identify low-abundance byproducts (e.g., dimerization products) with ppm mass accuracy .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures .

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns .

Contradictions and Limitations in Existing Data

- Synthetic Yield Variability : reports a 20–51% yield range for similar compounds, attributed to byproduct formation under suboptimal conditions. Researchers must optimize stoichiometry and catalyst loading to improve reproducibility .

- Biological Activity Discrepancies : highlights conflicting cytotoxicity data for chloromethylpyridines, possibly due to differences in cell permeability or assay protocols. Standardized in vitro models (e.g., HepG2 vs. HEK293) are recommended for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.